N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Description
N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine is a complex organic compound that features a cyclopropylmethyl group, a naphthalene ring, and a pyrazole ring
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-14(21-12-16-10-11-16)19-13-22-23(15(19)2)20-9-5-7-17-6-3-4-8-18(17)20/h3-9,13-14,16,21H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFZBCGQLLRFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Attachment of the naphthalene ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, followed by reduction.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base to facilitate nucleophilic substitution.
Final assembly: The ethanamine group is introduced through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Cyclopropylmethyl bromide with a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the naphthalene or pyrazole rings.
Reduction: Reduced forms of the naphthalene or pyrazole rings.
Substitution: Substituted derivatives at the cyclopropylmethyl group.
Scientific Research Applications
N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-1-(naphthalen-1-ylpyrazol-4-yl)ethanamine: Lacks the methyl group on the naphthalene ring.
N-(cyclopropylmethyl)-1-(5-methylpyrazol-4-yl)ethanamine: Lacks the naphthalene ring.
Uniqueness
N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine is unique due to the presence of both the naphthalene and pyrazole rings, as well as the cyclopropylmethyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
